3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide
Description
3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfonamide moiety and a methylsulfanyl benzyl substituent. The compound’s structure integrates a thiophene ring substituted at the 2-position with a carboxamide group and at the 3-position with an N-methyl-4-methoxybenzenesulfonamido group. The carboxamide nitrogen is further modified with a 4-(methylsulfanyl)benzyl group.
Key structural attributes:
- Thiophene core: A five-membered aromatic ring with sulfur, providing a planar scaffold for substituent interactions.
- Sulfonamide group: The 4-methoxybenzenesulfonamido moiety enhances solubility and may influence target binding.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S3/c1-23(30(25,26)18-10-6-16(27-2)7-11-18)19-12-13-29-20(19)21(24)22-14-15-4-8-17(28-3)9-5-15/h4-13H,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEBQBQQMSXXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)SC)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-2-methoxybenzoyl chloride with piperidine to form an intermediate, which is then reacted with N-isopropylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has potential therapeutic applications due to its ability to interact with specific biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For example, studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis induction.
Case Study : A study evaluated the anticancer effects of sulfonamide derivatives on various cancer cell lines, demonstrating significant cytotoxicity attributed to their ability to induce apoptosis through the modulation of the p53 pathway .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamides are known for their bacteriostatic effects, inhibiting bacterial growth by interfering with folate synthesis.
Case Study : A series of novel sulfonamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
Material Science Applications
The unique properties of 3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide make it a candidate for developing advanced materials.
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic semiconductors. Its thiophene backbone is particularly advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Comparison of Electronic Properties
Biological Research Applications
The compound's interactions at the molecular level are significant for biological research.
Mechanism of Action Studies
Research has focused on understanding how this compound interacts with cellular targets. It is believed to modulate specific signaling pathways, potentially affecting gene expression related to cell growth and differentiation.
Case Study : A study investigated the interaction of similar thiophene-based compounds with β-catenin, a key player in the Wnt signaling pathway. The results suggested that these compounds could promote β-catenin degradation, thereby inhibiting tumorigenesis .
Mechanism of Action
The mechanism of action of 3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Thiophene-carboxamide derivatives with sulfonamide or sulfonyl groups are well-documented in medicinal chemistry. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic routes, and spectroscopic properties.
Structural and Substituent Comparisons
Key Observations :
- Electron Effects: The target compound’s methoxy and methylsulfanyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, CF₃O, NO₂) in analogs . This may influence reactivity and binding interactions.
Spectroscopic and Analytical Data
Notable Trends:
Biological Activity
The compound 3-(N-methyl-4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, particularly its potential anticancer properties, drawing on recent research findings.
Structure and Pharmacophore Characteristics
Thiophene rings are recognized for their electron-rich nature and ability to participate in various interactions with biological targets. The presence of a sulfur atom enhances drug-receptor interactions through hydrogen bonding, making thiophene derivatives promising candidates in medicinal chemistry. The specific structure of the compound includes:
- Thiophene ring : Essential for its pharmacological activity.
- Carboxamide group : Contributes to its interaction with biological targets.
- Sulfonamide moiety : Potentially enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one in focus have shown significant activity against various cancer cell lines:
- Hep3B (Hepatocellular carcinoma) : Compounds derived from thiophene exhibited IC50 values as low as 5.46 µM, indicating strong cytotoxic effects against this cell line .
- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to interfere with tubulin dynamics, similar to known chemotherapeutics like Combretastatin A-4 (CA-4). This interaction leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Research Findings
A detailed examination of the biological activity of the compound reveals several key findings:
- Cell Viability Assays : Studies demonstrate that the compound induces cytotoxicity in cancer cells at micromolar concentrations.
- Apoptotic Mechanisms : The compound triggers apoptotic pathways characterized by:
- Molecular Dynamics : Computational studies suggest that the compound maintains stable interactions within the tubulin-colchicine-binding pocket over extended periods, indicating potential for sustained therapeutic effects .
Comparative Analysis with Other Thiophene Derivatives
To further contextualize the biological activity of this compound, a comparison with other thiophene derivatives is presented in Table 1 below:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 2b | 5.46 | Hep3B | Tubulin binding, apoptosis induction |
| Compound 2e | 12.58 | Hep3B | Tubulin binding, apoptosis induction |
| Compound 8 | 2.5 | K562 (CML) | Mitochondrial targeting, apoptosis |
| Thiophene Derivative X | 10.0 | MCF-7 (Breast Cancer) | Cell cycle arrest |
Case Studies
Several case studies have underscored the effectiveness of thiophene derivatives:
- Case Study 1 : A study on a similar thiophene carboxamide demonstrated significant inhibition of tumor growth in xenograft models, supporting its potential as a therapeutic agent.
- Case Study 2 : Another investigation into a series of thiophene derivatives revealed enhanced anti-tumor efficacy through structural modifications that improved binding affinity to target proteins involved in cancer progression.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?
The synthesis typically involves multi-step reactions:
- Thiophene core formation : Use Paal-Knorr (1,4-diketones + sulfur) or Gewald (ketones, α-cyanoesters, sulfur) reactions to construct the thiophene ring .
- Functionalization : Introduce sulfonamido groups via sulfonyl chloride intermediates under basic conditions (e.g., pyridine or triethylamine) .
- Carboxamide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the thiophene-carboxylic acid and benzylamine derivatives . Yield optimization : Use anhydrous solvents (DMF, DCM), inert atmospheres, and monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution) .
Q. How should researchers address challenges in characterizing this compound’s structure?
- Spectral analysis :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from aromatic protons and methyl groups .
- IR : Confirm sulfonamide (SO₂ asym/sym stretch ~1350–1150 cm⁻¹) and carboxamide (C=O stretch ~1650 cm⁻¹) groups .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Contradictions often arise from assay variability or impurity-driven off-target effects. To mitigate:
- Replicate assays : Use standardized protocols (e.g., ATP-based kinase inhibition assays for enzyme targets) with positive/negative controls .
- Purity verification : Characterize batches via HPLC-MS (>95% purity) and quantify residual solvents (GC-MS) .
- Target validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm specificity toward reported pathways (e.g., β-catenin) .
Q. What strategies are effective in improving metabolic stability for in vivo studies?
- Structural modifications : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- In silico prediction : Use tools like SwissADME to predict metabolic hotspots (e.g., benzylic positions) and guide synthetic planning .
- In vitro assays : Test stability in liver microsomes (human/rodent) with NADPH cofactors, monitoring degradation via LC-MS .
Q. How can reaction mechanisms for sulfonamido group modifications be elucidated?
- Kinetic studies : Vary reagent concentrations (e.g., LiAlH₄ for reduction) and track intermediates via time-resolved NMR .
- Isotopic labeling : Use ³⁴S-labeled sulfonamido groups to trace bond cleavage/formation pathways in mass spectrometry .
- Computational modeling : Apply DFT (B3LYP/6-31G*) to map transition states and activation energies for sulfoxide/sulfone formation .
Methodological Challenges and Solutions
Q. How to design assays for evaluating dual inhibitory activity (e.g., enzyme + receptor)?
- Multiplexed assays : Combine FRET-based enzymatic assays (e.g., protease inhibition) with calcium flux measurements (GPCR activity) in parallel .
- Dose-response profiling : Use a 10-point concentration series (0.1 nM–100 µM) to calculate IC₅₀ values for each target .
- Selectivity screening : Test against panels of related enzymes/receptors (e.g., KinomeScan for kinase inhibitors) .
Q. What analytical approaches resolve discrepancies in solubility data?
- Solvent screening : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and simulated biological fluids (e.g., FaSSIF) .
- Nanoformulation : If insoluble (<1 µM), prepare liposomal or PEGylated nanoparticles and characterize via DLS and TEM .
Q. How to prioritize substituents for structure-activity relationship (SAR) studies?
- Fragment-based design : Systematically vary substituents (e.g., methoxy vs. methylsulfanyl) using parallel synthesis .
- Free-energy calculations : Perform MM-GBSA binding simulations to rank substituent contributions to target affinity .
- Bioisosteric replacement : Replace phenoxyphenyl with pyridyl or thiazole rings to balance potency and solubility .
Data Interpretation and Validation
Q. How to validate computational docking predictions for this compound?
- Crystallographic validation : Co-crystallize the compound with its target (e.g., β-catenin) and resolve the structure to ≤2.0 Å resolution .
- Mutagenesis assays : Introduce point mutations (e.g., Arg469Ala in the binding pocket) and measure shifts in binding affinity (SPR or ITC) .
Q. What statistical methods are appropriate for analyzing dose-response synergies in combination therapies?
- Synergy scoring : Apply the Chou-Talalay method (Combination Index) or Bliss independence model .
- High-throughput screening : Use 384-well plates with automated liquid handling to test 100+ compound ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
